An In-depth Technical Guide to the Antibacterial Compound 1233B
An In-depth Technical Guide to the Antibacterial Compound 1233B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 1233B, systematically named 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is an antibacterial agent with potential applications in proteomics research.[1][2] As the hydroxy-acid derivative of the known antibiotic 1233A (Hymeglusin), its biological activity is likely attributed to the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a key enzyme in isoprenoid biosynthesis. This guide provides a comprehensive overview of the chemical structure, known properties, and inferred biological activities of 1233B, alongside generalized experimental protocols relevant to its study. While specific experimental data such as spectral analyses and detailed synthesis protocols are not publicly available, this document serves as a foundational resource for researchers interested in this compound.
Chemical Structure and Identification
1233B is a complex dicarboxylic acid with multiple stereocenters and a conjugated diene system. Its chemical identity is well-established through various identifiers.
Table 1: Chemical Identification of 1233B
| Identifier | Value |
| IUPAC Name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1][2] |
| CAS Number | 34668-61-6[1][2][3] |
| Molecular Formula | C18H30O6[1][2][3] |
| Molecular Weight | 342.43 g/mol [2] |
| SMILES String | C--INVALID-LINK--C(O)=O">C@HC\C(C)=C\C(\C)=C\C(O)=O[1] |
| Alternate Names | L 660282; L 660,282[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of 1233B
| Property | Value |
| Appearance | Off-white solid[1] |
| Solubility | Soluble in DMSO, ethanol, or methanol[1] |
| Purity | ≥95% (HPLC)[1] |
| Stability | Stable for at least 3 years when stored at -20°C[1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
Spectral Data Summary
Detailed experimental spectral data (NMR, IR, MS) for 1233B are not publicly available. For novel research, it would be imperative to perform these analyses to confirm the structure and purity of the compound. Below is a summary of the expected spectral features based on the known structure of 1233B.
Table 3: Expected Spectral Features of 1233B
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to methyl protons, methylene protons, methine protons, hydroxyl protons, and vinyl protons. The conjugated diene system would likely show characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for carboxylic acid carbons, carbons of the conjugated diene, carbons bearing hydroxyl groups, and aliphatic carbons of the backbone and methyl groups. |
| IR | Broad O-H stretching vibrations from the carboxylic acid and alcohol functional groups, C=O stretching from the carboxylic acids, C=C stretching from the diene, and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1233B, along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and cleavage of the carbon chain. |
Biological Activity and Mechanism of Action
1233B is classified as an antibacterial compound.[1][2] It is the hydroxy-acid form of the antibiotic 1233A, a known inhibitor of HMG-CoA synthase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical step in the mevalonate pathway for isoprenoid biosynthesis. Inhibition of this pathway disrupts essential cellular processes in bacteria.
Proposed Signaling Pathway Inhibition
The proposed mechanism of action for 1233B involves the inhibition of HMG-CoA synthase, thereby disrupting the synthesis of essential isoprenoids.
Caption: Proposed inhibition of HMG-CoA Synthase by 1233B.
Experimental Protocols
Specific experimental protocols for the synthesis and biological evaluation of 1233B are not detailed in publicly accessible literature. However, standard methodologies for organic synthesis, antibacterial susceptibility testing, and enzyme inhibition assays can be adapted for the study of this compound.
General Synthesis Workflow
A plausible synthetic route for 1233B would likely involve a multi-step process, potentially starting from simpler chiral precursors and utilizing stereoselective reactions to construct the carbon backbone, followed by the introduction of the functional groups.
Caption: A generalized workflow for the chemical synthesis of 1233B.
Antibacterial Susceptibility Testing
Standard methods such as broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) of 1233B against various bacterial strains.
Broth Microdilution Method Outline:
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Prepare Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
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Serial Dilutions: A two-fold serial dilution of 1233B is prepared in a 96-well microtiter plate containing a suitable broth medium.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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Determine MIC: The MIC is the lowest concentration of 1233B that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
HMG-CoA Synthase Inhibition Assay
To confirm the mechanism of action, an in vitro enzyme inhibition assay targeting HMG-CoA synthase can be performed. The activity of the enzyme can be monitored by measuring the rate of substrate consumption or product formation.
Spectrophotometric Assay Protocol Outline:
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Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme (HMG-CoA synthase), and the substrates (acetyl-CoA and acetoacetyl-CoA).
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Inhibitor Addition: Varying concentrations of 1233B are added to the reaction mixture.
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Initiate Reaction: The reaction is initiated by the addition of one of the substrates.
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Monitor Absorbance: The change in absorbance over time is monitored at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product (or a coupled reaction product).
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Calculate Inhibition: The rate of the reaction is calculated, and the inhibitory effect of 1233B is determined (e.g., by calculating the IC50 value).
Caption: Workflow for an HMG-CoA synthase inhibition assay.
Conclusion
1233B is a promising antibacterial compound with a well-defined chemical structure and an inferred mechanism of action targeting HMG-CoA synthase. While a significant amount of detailed experimental data is not currently in the public domain, this guide provides a solid foundation for researchers to design and execute further studies. Future work should focus on obtaining quantitative physicochemical data, full spectral characterization, development of a robust synthetic route, and detailed investigation into its antibacterial spectrum and mechanism of action. Such studies will be crucial in evaluating the full potential of 1233B as a therapeutic agent or research tool.
